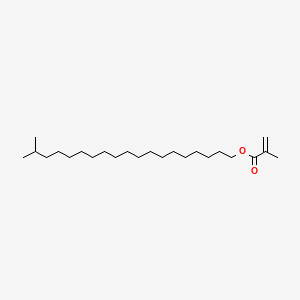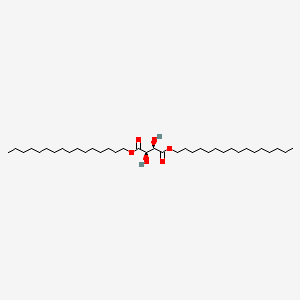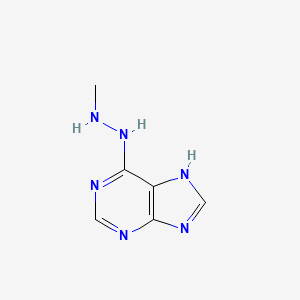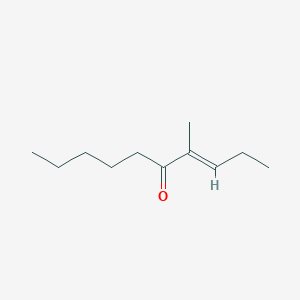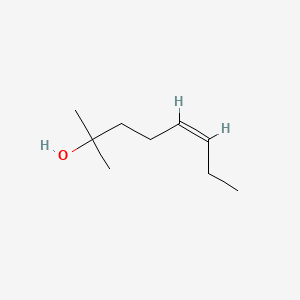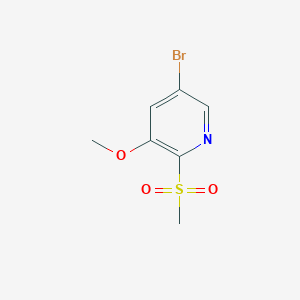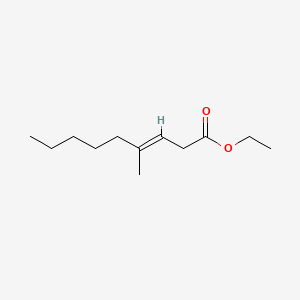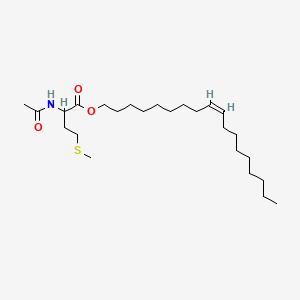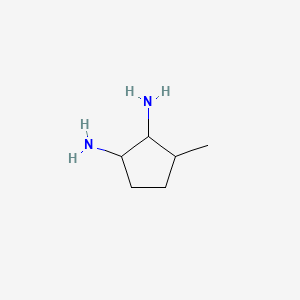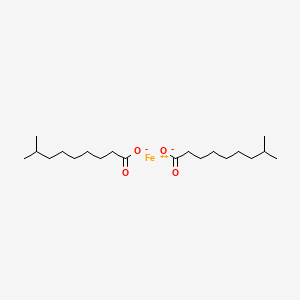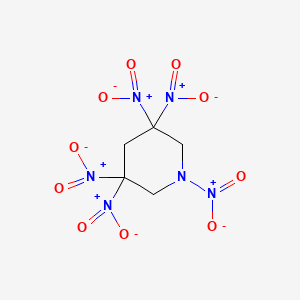
Piperidine, 1,3,3,5,5-pentanitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1,3,3,5,5-pentanitro- is a highly nitrated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,3,3,5,5-pentanitro- typically involves the nitration of piperidine derivatives. The process often requires strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions on the piperidine ring.
Industrial Production Methods
Industrial production of piperidine, 1,3,3,5,5-pentanitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle highly exothermic reactions. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition of the product.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,3,3,5,5-pentanitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of piperidine derivatives with different functional groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as amino, hydroxyl, or thiol groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperidine, 1,3,3,5,5-pentanitro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of piperidine derivatives in treating various diseases.
Industry: The compound is used in the production of advanced materials, including explosives and propellants, due to its high energy content.
Mechanism of Action
The mechanism of action of piperidine, 1,3,3,5,5-pentanitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of specific enzymes or signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with a different electronic structure.
Dihydropyridine: A partially saturated derivative of pyridine with two additional hydrogen atoms.
Piperine: An alkaloid derived from black pepper, structurally related to piperidine but with different functional groups.
Uniqueness
Piperidine, 1,3,3,5,5-pentanitro- is unique due to its high degree of nitration, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives
Properties
CAS No. |
71706-07-5 |
|---|---|
Molecular Formula |
C5H6N6O10 |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
1,3,3,5,5-pentanitropiperidine |
InChI |
InChI=1S/C5H6N6O10/c12-7(13)4(8(14)15)1-5(9(16)17,10(18)19)3-6(2-4)11(20)21/h1-3H2 |
InChI Key |
IBPRZWSDOFZNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



